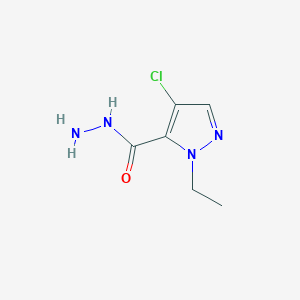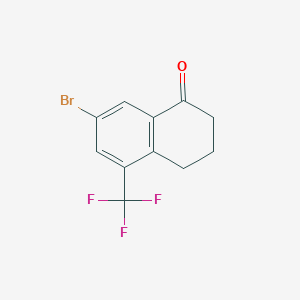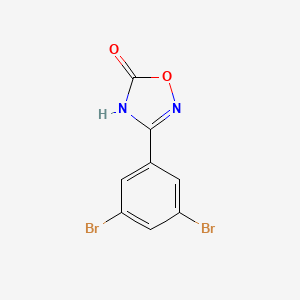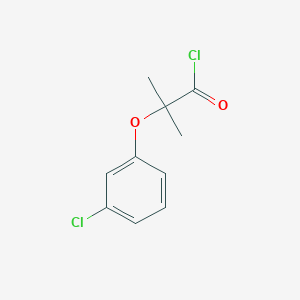
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride typically begins with 3-chlorophenol and 2-methylpropanoic acid.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride hydrolyzes to form 2-(3-chlorophenoxy)-2-methylpropanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.
Major Products
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 2-(3-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Produces 2-(3-chlorophenoxy)-2-methylpropanol.
Scientific Research Applications
Chemistry
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including herbicides and insecticides. Its derivatives are also employed in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride depends on its application. In chemical reactions, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)-2-methylpropanoyl chloride: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenoxy)-2-ethylpropanoyl chloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to the specific positioning of the chlorine atom on the phenoxy ring and the methyl group on the propanoic acid backbone. This specific arrangement influences its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFOAYYAGFCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2972251.png)
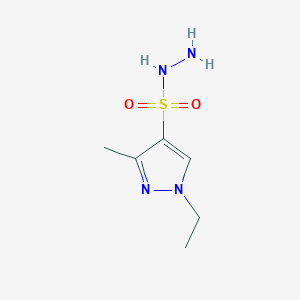
![5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972254.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)
![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)
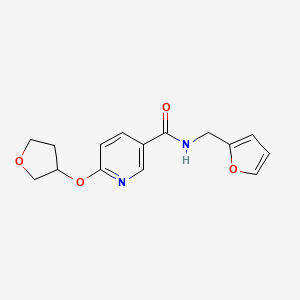
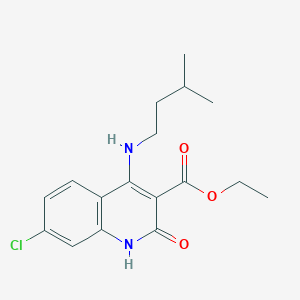
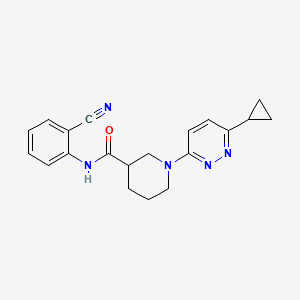
![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)

